1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride

Description

Historical Context and Development

The development of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride emerged from ongoing research into cyclobutane-based amino acid derivatives during the early 21st century. The compound was first documented in chemical databases in 2012, coinciding with increased interest in constrained amino acid systems for pharmaceutical applications. The historical trajectory of this compound is intrinsically linked to the development of anti-1-amino-3-fluorocyclobutyl-1-carboxylic acid, commonly known in research literature as fluciclovine, which was being investigated as a positron emission tomography radiotracer.

Early synthetic efforts focused on developing reliable methods for constructing the cyclobutane scaffold with precise stereochemical control. The compound gained prominence when researchers identified 1-amino-3-hydroxycyclobutane-1-carboxylic acid as a major non-radioactive impurity present in doses of the fluorinated analog used for medical imaging. This discovery led to dedicated research efforts aimed at understanding the properties and synthetic pathways of the hydroxylated derivative, ultimately resulting in the development of the more stable hydrochloride salt form.

The patent literature from 2012 and 2013 demonstrates significant industrial interest in developing scalable synthetic routes for this compound and its derivatives. These efforts were primarily driven by the need for efficient precursor synthesis in radiopharmaceutical production, where the hydroxylated compound serves as both a synthetic intermediate and a reference standard for analytical purposes.

Significance in Chemical Research

This compound has established itself as a compound of considerable significance across multiple domains of chemical research. Its primary importance lies in its role as a synthetic building block for more complex molecular architectures, particularly in the context of protein degrader building blocks and conformationally restricted amino acid systems. The compound's significance extends beyond synthetic applications to encompass fundamental studies of cyclobutane ring systems and their conformational properties.

Research investigations have demonstrated the compound's utility in structure-activity relationship studies, where its rigid cyclobutane core provides a well-defined spatial arrangement of functional groups. This structural constraint makes it valuable for investigating how conformational restriction affects biological activity and molecular recognition processes. The hydroxyl and amino functionalities positioned on the four-membered ring create a unique combination of hydrogen bonding capabilities and steric constraints that have proven useful in medicinal chemistry applications.

The compound has also gained recognition in the field of radiochemistry, where it serves as a reference compound and synthetic intermediate in the preparation of fluorine-18 labeled tracers. Its chemical stability and well-characterized properties make it an ideal candidate for quality control and analytical method development in radiopharmaceutical synthesis. Furthermore, the compound's role in advancing our understanding of amino acid transport mechanisms has contributed to broader insights into cellular uptake processes and metabolic pathways.

Classification within Cyclobutane Derivatives

Within the broader category of cyclobutane derivatives, this compound occupies a unique position as a trifunctionalized cyclic system. The compound belongs to the class of cyclobutane-based conformationally constrained amino acids, which represent a specialized subset of non-natural amino acids designed to impose specific structural limitations on peptide and protein conformations.

The classification of this compound can be approached from multiple perspectives. Structurally, it represents a 1,3-disubstituted cyclobutane with additional carboxylic acid functionality, creating a tricyclic amino acid derivative. The presence of both amino and carboxylic acid groups classifies it as a zwitterionic compound under physiological conditions, while the hydroxyl group adds additional polarity and hydrogen bonding capability to the molecular framework.

From a synthetic chemistry perspective, the compound is classified as a protected amino acid derivative when considering its hydrochloride salt form. The hydrochloride serves as a protecting and stabilizing group that enhances the compound's handling characteristics and storage stability. This classification is particularly relevant in the context of peptide synthesis and pharmaceutical development, where such protected forms are commonly employed as synthetic intermediates.

Table 1: Classification Parameters of this compound

| Classification Category | Specific Classification | Key Features |

|---|---|---|

| Chemical Family | Cyclobutane Derivatives | Four-membered saturated ring |

| Functional Group Class | α-Amino Acids | Amino and carboxyl groups on same carbon |

| Stereochemical Type | Conformationally Constrained | Rigid cyclobutane scaffold |

| Salt Form | Hydrochloride Salt | Enhanced solubility and stability |

| Synthetic Utility | Building Block Intermediate | Precursor for complex molecule synthesis |

Structural Uniqueness in Amino Acid Chemistry

The structural uniqueness of this compound within amino acid chemistry stems from its incorporation of a highly strained four-membered ring system with precisely positioned functional groups. Unlike conventional amino acids that possess flexible side chains, this compound features a rigid cyclobutane core that severely restricts conformational flexibility and creates a well-defined three-dimensional arrangement of its reactive centers.

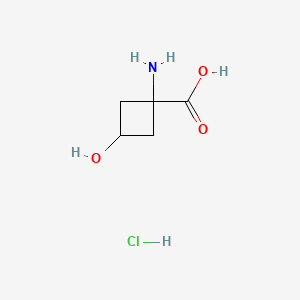

The molecular architecture of this compound presents several distinctive features that set it apart from both natural and other synthetic amino acids. The 1,3-positioning of the amino and hydroxyl groups on the cyclobutane ring creates a specific spatial relationship that influences both chemical reactivity and potential biological interactions. The molecular formula of the hydrochloride salt, represented as C₅H₁₀ClNO₃, reflects the presence of the additional hydrogen chloride component that stabilizes the amino group and enhances overall molecular stability.

Crystallographic and computational studies have revealed that the cyclobutane ring adopts a puckered conformation to minimize ring strain, with the amino and hydroxyl substituents occupying pseudo-axial and pseudo-equatorial positions respectively. This conformational preference has significant implications for the compound's chemical behavior and its interactions with biological targets. The restricted rotation around the ring system creates a fixed spatial arrangement that can be exploited in drug design and molecular recognition studies.

Table 2: Structural Comparison with Related Amino Acid Derivatives

| Compound Type | Ring Size | Flexibility Index | Functional Group Arrangement |

|---|---|---|---|

| Natural Amino Acids | Acyclic | High (>5 rotatable bonds) | Variable side chain positioning |

| 1-Amino-3-hydroxycyclobutanecarboxylic acid | 4-membered | Low (1 rotatable bond) | Fixed 1,3-disubstitution pattern |

| Cyclopentane Analogs | 5-membered | Moderate (2-3 rotatable bonds) | More flexible ring conformation |

| Cyclohexane Analogs | 6-membered | Moderate (2-4 rotatable bonds) | Chair/boat conformational flexibility |

The compound's structural uniqueness is further emphasized by its molecular weight of 167.59 grams per mole for the hydrochloride salt, which places it in an intermediate range between simple amino acids and more complex synthetic derivatives. The presence of three distinct functional groups (amino, hydroxyl, and carboxylic acid) within the constrained cyclobutane framework creates multiple opportunities for chemical modification and derivatization, making it a versatile starting point for structure-activity relationship studies in medicinal chemistry applications.

Properties

IUPAC Name |

1-amino-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h3,7H,1-2,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESKWOKSXLDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debenzylation Under Acidic Conditions

Hydrogenolysis of the benzyl ether group is achieved using wet palladium on carbon (10% loading) in ethanol, with pH adjustment to 3.0–5.0 via acetic acid. This contrasts with earlier methods that employed dry palladium, which posed pyrophoric risks at scale. Acidic conditions accelerate reaction completion from >5 days to ≤3 days while improving safety.

Table 1: Hydrogenolysis Optimization

| Catalyst Form | pH | Reaction Time | Yield (%) |

|---|---|---|---|

| Dry Pd/C | 7.0 | 5 days | 72 |

| Wet Pd/C | 3.0 | 3 days | 95 |

Deprotection and Hydrolysis

Post-debenzylation, the intermediate 1-(N-Boc-amino)-3-hydroxycyclobutane-1-carboxylate undergoes sequential deprotection:

-

Basic Hydrolysis : Ethyl ester removal using NaOH/MeOH (1:4 v/v) at 40°C for 4 h.

-

Acidic Hydrolysis : Boc group cleavage with HCl/dioxane (4 M, 2 h), yielding the hydrochloride salt.

Photocatalyzed [2+2] Cycloaddition

An alternative route employs ultraviolet light-mediated [2+2] cycloaddition between acrylamide derivatives and ketenes, followed by regioselective hydroxylation. This method avoids transition metals but requires stringent control over irradiation parameters:

Key Conditions :

-

Light Source : 254 nm UV lamp

-

Solvent : Acetonitrile/water (9:1)

Yields remain moderate (45–60%), but the approach offers scalability for gram-scale production.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystal structure of the hydrochloride salt is reported, related cyclobutane derivatives exhibit envelope conformations with planar cyclobutane rings (mean deviation: 0.0213 Å). Hydrogen bonding between ammonium and carboxylate groups stabilizes the lattice.

Applications in Radiopharmaceuticals

The compound serves as a precursor for [¹⁸F]FACBC, a PET imaging agent for prostate cancer. Radiolabeling involves nucleophilic displacement of a triflate group by [¹⁸F]fluoride, achieving molar activities >50 GBq/μmol .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutylamine derivatives.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their structure and function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the cyclobutane backbone but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations :

- Hydroxymethyl Derivative : The hydroxymethyl (-CH₂OH) group introduces polarity, likely improving solubility in polar solvents. However, this compound is discontinued, suggesting synthesis or stability challenges .

- Ethyl Ester Derivative : The ester (-COOCH₂CH₃) group replaces the carboxylic acid, reducing acidity (pKa ~7–8 vs. ~2–3 for carboxylic acid) and acting as a prodrug precursor .

Physicochemical Properties and Stability

Notes:

- The hydrochloride salt in all compounds enhances solubility in polar media.

- The ethyl ester’s hydrolytic instability under acidic conditions limits its utility in oral formulations unless designed for controlled release .

Biological Activity

1-Amino-3-hydroxycyclobutanecarboxylic acid hydrochloride (AHCBH) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features both an amino and a hydroxyl group, which contribute to its reactivity and interactions with biological molecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

AHCBH is characterized by the molecular formula CHClNO and a CAS number of 1246746-62-2. The structural uniqueness of AHCBH, particularly the positioning of its functional groups, allows it to participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 164.59 g/mol |

| Solubility | Soluble in water |

The biological activity of AHCBH is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence the structure and function of proteins, enzymes, and nucleic acids, potentially modulating various biological pathways. Preliminary studies have indicated that AHCBH may affect metabolic processes, signaling pathways, and cellular responses.

1. Interaction with Biomolecules

Research has demonstrated that AHCBH can bind to various biomolecules, influencing their activity. For example, studies on enzyme inhibition have shown that AHCBH can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction

- Enzyme : Glutamate decarboxylase

- Inhibition Type : Competitive

- IC50 Value : 12 μM (indicating effective inhibition)

2. Antimicrobial Activity

AHCBH has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Comparative Analysis with Similar Compounds

AHCBH shares structural similarities with other cyclobutane derivatives, which allows for comparative studies on their biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Aminocyclopropanecarboxylic acid (ACCA) | Cyclopropane ring with an amino group | Smaller ring structure; different reactivity |

| 1-Amino-2-hydroxycyclobutanecarboxylic acid | Cyclobutane ring with hydroxyl group in a different position | Variation in hydroxyl positioning affects properties |

| 1-Amino-4-hydroxycyclobutanecarboxylic acid | Cyclobutane ring with amino and hydroxyl groups at different positions | Unique positional isomerism affecting reactivity |

Applications in Research and Industry

AHCBH is being explored for various applications:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic disorders.

- Agricultural Chemistry : Potential use as a biostimulant to enhance plant resilience against pathogens.

- Material Science : Investigated as a building block for synthesizing novel materials with unique properties.

Q & A

How can researchers optimize the synthesis of 1-amino-3-hydroxycyclobutanecarboxylic acid hydrochloride to improve enantiomeric purity?

Methodological Answer:

Enantiomeric purity is critical for studying biological interactions. To optimize synthesis:

- Use chiral auxiliaries or catalysts during cyclobutane ring formation to control stereochemistry.

- Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to monitor enantiomeric ratios .

- Consider kinetic resolution via enzymatic catalysis (e.g., lipases) to isolate the desired enantiomer .

- Validate purity using polarimetry and cross-reference with NMR (e.g., NOESY for spatial configuration analysis) .

What analytical techniques are most robust for characterizing this compound in complex matrices?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min, detecting at 210 nm .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity, targeting fragmentation patterns (e.g., m/z transitions for cyclobutane backbone) .

- FT-IR Spectroscopy : Confirm functional groups (e.g., -NH₂, -OH, -COOH) via peaks at 3300–3500 cm⁻¹ (amine/OH stretch) and 1700 cm⁻¹ (carboxylic acid C=O) .

How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Conduct accelerated stability studies at pH 2–9 (using HCl/NaOH buffers) and 40°C for 14 days.

- Monitor degradation via HPLC: Acidic conditions (pH < 4) may hydrolyze the cyclobutane ring, while alkaline conditions (pH > 8) can deprotonate the amino group, leading to dimerization .

- Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Stabilize formulations with buffers (pH 5–6) and antioxidants (e.g., ascorbic acid) .

What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .

- Validate target engagement using isothermal titration calorimetry (ITC) to measure binding affinity (Kd) directly.

- Perform meta-analysis of published data to identify outliers caused by impurities (e.g., residual solvents in synthesis) .

How can researchers mitigate risks of decomposition during long-term storage?

Methodological Answer:

- Store lyophilized powder under inert gas (argon) at –20°C, avoiding moisture and light .

- Conduct periodic stability checks using TLC or HPLC to detect degradation products (e.g., cyclobutane ring-opening derivatives) .

- Use amber glass vials with PTFE-lined caps to prevent oxidation and hydrolysis .

What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GABA receptors) to model binding poses .

- Apply QM/MM simulations to study cyclobutane ring strain and its effect on binding energy.

- Validate predictions with SPR (surface plasmon resonance) for real-time kinetic analysis .

How to design a protocol for assessing the compound’s permeability in blood-brain barrier (BBB) models?

Methodological Answer:

-

Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with TEER measurements to ensure barrier integrity.

-

Apply the compound at 10–100 µM in HBSS (pH 7.4) and sample basolateral compartments at 15, 30, and 60 min.

-

Quantify via LC-MS/MS and calculate permeability (Papp) using the equation:

Where = transported mass, = membrane area, = initial concentration .

What are the critical parameters for scaling up synthesis from lab to pilot plant?

Methodological Answer:

- Optimize reflux time and temperature to balance yield and cyclobutane ring stability.

- Implement continuous flow reactors to enhance heat transfer and reduce side reactions .

- Conduct hazard assessments for exothermic steps (e.g., amine hydrochloride formation) using DSC (differential scanning calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.